molecular formula C25H32N4O7S2 B12190676 1-({2'-[(4-Carbamoylpiperidin-1-yl)sulfonyl]-4'-methoxy-[1,1'-biphenyl]-4-yl}sulfonyl)piperidine-4-carboxamide

1-({2'-[(4-Carbamoylpiperidin-1-yl)sulfonyl]-4'-methoxy-[1,1'-biphenyl]-4-yl}sulfonyl)piperidine-4-carboxamide

Cat. No.: B12190676
M. Wt: 564.7 g/mol
InChI Key: CHLNZFLTTMTGLE-UHFFFAOYSA-N
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Description

1-({2’-[(4-Carbamoylpiperidin-1-yl)sulfonyl]-4’-methoxy-[1,1’-biphenyl]-4-yl}sulfonyl)piperidine-4-carboxamide is a complex organic compound known for its pharmacological properties. It is a long-acting muscarinic antagonist, primarily used in the treatment of chronic obstructive pulmonary disease (COPD). The compound exhibits high affinity and selectivity for muscarinic receptors, making it a potent bronchodilator .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({2’-[(4-Carbamoylpiperidin-1-yl)sulfonyl]-4’-methoxy-[1,1’-biphenyl]-4-yl}sulfonyl)piperidine-4-carboxamide involves multiple steps, including the formation of intermediate compoundsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance production rates and maintain consistent quality .

Chemical Reactions Analysis

Types of Reactions

1-({2’-[(4-Carbamoylpiperidin-1-yl)sulfonyl]-4’-methoxy-[1,1’-biphenyl]-4-yl}sulfonyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides and sulfones, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

1-({2’-[(4-Carbamoylpiperidin-1-yl)sulfonyl]-4’-methoxy-[1,1’-biphenyl]-4-yl}sulfonyl)piperidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The compound exerts its effects by selectively binding to muscarinic receptors, particularly the M3 subtype, in the respiratory tract. This binding inhibits the action of acetylcholine, a neurotransmitter responsible for bronchoconstriction. By blocking acetylcholine, the compound induces bronchodilation, improving airflow and reducing symptoms in COPD patients .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-({2’-[(4-Carbamoylpiperidin-1-yl)sulfonyl]-4’-methoxy-[1,1’-biphenyl]-4-yl}sulfonyl)piperidine-4-carboxamide is unique due to its high selectivity for the M3 receptor and its long duration of action. This selectivity reduces the risk of side effects associated with non-selective muscarinic antagonists .

Properties

Molecular Formula

C25H32N4O7S2

Molecular Weight

564.7 g/mol

IUPAC Name

1-[4-[2-(4-carbamoylpiperidin-1-yl)sulfonyl-4-methoxyphenyl]phenyl]sulfonylpiperidine-4-carboxamide

InChI

InChI=1S/C25H32N4O7S2/c1-36-20-4-7-22(23(16-20)38(34,35)29-14-10-19(11-15-29)25(27)31)17-2-5-21(6-3-17)37(32,33)28-12-8-18(9-13-28)24(26)30/h2-7,16,18-19H,8-15H2,1H3,(H2,26,30)(H2,27,31)

InChI Key

CHLNZFLTTMTGLE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)N3CCC(CC3)C(=O)N)S(=O)(=O)N4CCC(CC4)C(=O)N

Origin of Product

United States

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